Combustion Energetics vs. C2 Bromoethyl Analog
The standard massic energy of combustion (Δcu°) for crystalline N-(3-bromopropyl)phthalimide was measured as 19965.8 ± 5.4 J·g⁻¹, compared to 18501.6 ± 2.8 J·g⁻¹ for the shorter-chain N-(2-bromoethyl)phthalimide [1]. This represents a 7.9% higher energy of combustion for the 3-bromopropyl derivative. The standard molar enthalpy of sublimation (ΔcrgHm°) was determined as 116.0 ± 1.0 kJ·mol⁻¹ for the target compound, compared to 108.7 ± 1.0 kJ·mol⁻¹ for the 2-bromoethyl analog [1].
C2 analog: 18501.6 ± 2.8 J·g⁻¹
Δ +1464.2 J·g⁻¹ (7.9% higher)
| Evidence Dimension | Standard Massic Energy of Combustion (-Δcu°(cr) / kJ·g⁻¹) |
|---|---|
| Target Compound Data | 19965.8 ± 5.4 J·g⁻¹ |
| Comparator Or Baseline | N-(2-Bromoethyl)phthalimide: 18501.6 ± 2.8 J·g⁻¹ |
| Quantified Difference | +1464.2 J·g⁻¹ (7.9% higher) |
| Conditions | Rotating-bomb combustion calorimetry at T = 298.15 K, p° = 0.1 MPa |
Why This Matters
The higher enthalpy of sublimation for N-(3-bromopropyl)phthalimide indicates stronger intermolecular interactions in the solid state, which can directly influence crystal packing, shelf-life stability, and handling characteristics during long-term storage or formulation processes.
- [1] Thermochimica Acta, 2007, 463(1-2), 41-46. DOI: 10.1016/j.tca.2007.06.010. View Source
